molecular formula C17H22N4O4 B2428584 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide CAS No. 1396627-20-5

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide

Cat. No.: B2428584
CAS No.: 1396627-20-5
M. Wt: 346.387
InChI Key: VEYLEWPMLJEJCD-UHFFFAOYSA-N
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Description

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxyethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-13(15(22)18-8-10-24-2)21-9-4-5-12(17(21)23)16-19-14(20-25-16)11-6-7-11/h4-5,9,11,13H,3,6-8,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYLEWPMLJEJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCOC)N1C=CC=C(C1=O)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide is a derivative of the 1,2,4-oxadiazole family, known for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20N4O3\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown inhibitory effects against various cancer cell lines. A study reported that oxadiazole derivatives had IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a key enzyme in DNA synthesis .

Antimicrobial Activity

The antimicrobial efficacy of 1,2,4-oxadiazole derivatives has been well-documented. Compounds with similar structures have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited strong antibacterial effects against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .

Anti-inflammatory and Analgesic Properties

Compounds within the oxadiazole class have also been noted for their anti-inflammatory and analgesic activities. They inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory process .

The biological activity of 1,2,4-oxadiazole derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cancer proliferation and microbial resistance.
  • Membrane Permeability : The lipophilicity of these compounds allows them to penetrate cell membranes effectively, enhancing their bioavailability and therapeutic potential .

Case Studies

  • Anticancer Study : A specific study investigated the anticancer potential of a related oxadiazole compound on human colon adenocarcinoma (HCT116) cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
    CompoundCell LineIC50 (µM)
    Oxadiazole Derivative AHCT11610
    Oxadiazole Derivative BMCF715
  • Antimicrobial Activity : Another study evaluated the antimicrobial effects of several oxadiazole derivatives against common pathogens.
    PathogenMIC (µg/mL)
    Bacillus cereus5
    Staphylococcus aureus10
    Escherichia coli20

Scientific Research Applications

Anticancer Properties
Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound have demonstrated selective inhibition against various carbonic anhydrases (CAs), which are implicated in tumor progression. Notably, certain derivatives exhibited nanomolar to picomolar inhibitory concentrations against cancer-related CAs (hCA IX and XII) .

Case Study: Selective Inhibition of Carbonic Anhydrases

CompoundhCA IX IC50_{50} (pM)hCA II IC50_{50} (nM)
Compound A890.75
Compound B1201.5
Target CompoundTBDTBD

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, oxadiazole derivatives have shown significant activity against HDACs with IC50_{50} values in the low nanomolar range .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. Some studies have reported that specific oxadiazole compounds exhibit potent activity against Gram-positive bacteria, demonstrating their potential as new antibiotic agents .

Case Study: Antimicrobial Efficacy

CompoundMinimum Inhibitory Concentration (MIC)
Compound A8 µg/mL
Compound B16 µg/mL
Target CompoundTBD

Drug Design and Synthesis

The synthesis of oxadiazole derivatives like the target compound involves various methodologies including cyclization reactions and functional group modifications. The incorporation of cyclopropyl groups has been noted to enhance biological activity due to increased lipophilicity and improved binding interactions with biological targets .

Q & A

Q. How can researchers mitigate off-target effects in biological studies?

  • Methodological Answer :
  • Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins CEREP panel) .
  • CRISPR off-target analysis : Use GUIDE-seq or Digenome-seq to assess genome-wide specificity .

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